(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Chiral resolution Enantiomeric purity Asymmetric synthesis

This (R)-enantiomer is a chiral, non-natural cyclopropylalanine derivative with orthogonal tert-butyl protection, ideal for Fmoc-SPPS. The acid-labile t-Bu ester enables selective deprotection under mild acidic conditions, while the strained cyclopropyl ring provides conformational rigidity and metabolic stability superior to linear alkyl analogs. Its defined stereochemistry is critical—substituting the (S)-enantiomer or racemate risks compromised chiral integrity, reduced biological activity, or catalyst poisoning in asymmetric synthesis. This scaffold has established precedent in antiviral protease inhibitor development, making it essential for medicinal chemistry and peptide lead optimization programs.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B8147535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1CC1)N
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1
InChIKeyRCKUJSHNLSHNJR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defining (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate: A Chiral Cyclopropyl Amino Acid Scaffold


(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral, non-natural amino acid derivative belonging to the class of cyclopropylalanine esters [1]. Its structure consists of a tert-butyl protected carboxyl group, a primary amine, and a cyclopropyl ring adjacent to the alpha-carbon . The molecule's molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol . The defined (R)-stereochemistry at the C2 position is a critical feature, differentiating it from its (S)-enantiomer and the racemic mixture, which can lead to divergent outcomes in chiral environments like enzyme active sites or asymmetric synthesis .

Why Simple Substitution with Other Amino Acid Esters is Inadvisable for (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate Applications


The assumption that another amino acid ester can seamlessly replace (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a significant risk in research and process development. A simple substitution fails due to three key factors. First, the stereochemistry at the C2 position is absolute; the (S)-enantiomer can exhibit entirely different biological activity or act as a chiral poison in asymmetric catalysis, making stereochemical substitution invalid . Second, the cyclopropyl ring is not a passive alkyl group; its inherent ring strain and unique bonding impart distinct conformational rigidity and metabolic stability not provided by linear or larger cyclic alkanes [1]. Finally, the orthogonal protection strategy using the acid-labile tert-butyl (t-Bu) ester allows for selective deprotection in the presence of base-labile groups like Fmoc, a level of synthetic control not achievable with a simple methyl or ethyl ester analog .

Quantitative Evidence for (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate Differentiation from Comparators


Stereochemical Purity and (S)-Enantiomer Distinction for (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate

The target compound is distinguished from its (S)-enantiomer and the racemic mixture by its defined (R)-configuration and associated optical rotation. The (R)-enantiomer (CAS 1997360-23-2) is specified as the target, while the (S)-enantiomer (CAS 457059-27-7) represents the comparator with opposite stereochemistry . This distinction is critical as the (R)- and (S)-forms are distinct chemical entities that cannot be interchanged in chiral environments .

Chiral resolution Enantiomeric purity Asymmetric synthesis Absolute configuration

Conformational Rigidity and Metabolic Stability Imparted by the Cyclopropyl Moiety

The cyclopropyl group in the target compound provides a distinct advantage in conformational rigidity and metabolic stability compared to linear alkyl substituents like the isopropyl group. A study comparing trifluoromethylcyclopropyl-containing analogues to tert-butyl-containing counterparts found that the cyclopropyl group conferred consistently higher metabolic stability in vitro and in vivo [1]. While the specific data point for this exact compound is not available, this class-level evidence strongly supports the inference that the cyclopropyl moiety offers superior stability relative to analogous compounds with simpler alkyl chains.

Metabolic stability Conformational analysis Peptide backbone Drug design

Synthetic Accessibility via Optimized Enantioselective Routes

The synthesis of (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate can be achieved through optimized, scalable processes that yield high enantiomeric purity. A patented process details a 5-step method for preparing substantially enantiomerically pure 3-amino-3-cyclopropylpropanoate esters, which includes a crucial diastereomeric salt resolution step [1]. This process is specifically designed to afford the (R) or (S) enantiomers, providing a robust route for obtaining the target compound with high stereochemical fidelity. This contrasts with older or less optimized methods that may yield racemic mixtures or lower enantiomeric excess.

Synthesis Enantioselective Hydrogenation Process chemistry

Orthogonal Protection Strategy via the tert-Butyl Ester

The tert-butyl (t-Bu) ester in the target compound provides a distinct advantage in multi-step peptide synthesis by enabling an orthogonal protection strategy. The t-Bu group is stable under basic conditions, such as those used for Fmoc deprotection, but is readily cleaved under mild acidic conditions (e.g., TFA) . In contrast, a simple methyl or ethyl ester would not offer this selective acid lability and might require harsher conditions (e.g., saponification) that could racemize the alpha-center or damage other sensitive groups .

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection Peptide chemistry

Validated Application Scenarios for (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Deprotection

The tert-butyl ester of (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate is ideal for SPPS protocols where orthogonal deprotection is required. Its stability under basic Fmoc-deprotection conditions and its selective cleavage under mild acidic conditions (e.g., TFA) prevent unwanted side reactions and racemization during peptide chain assembly . This ensures higher yields and purity of the final peptide product.

Synthesis of Chiral Drug Candidates with Enhanced Metabolic Stability

The cyclopropyl group in (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a key structural element for enhancing the metabolic stability of drug candidates. As demonstrated in class-level studies, cyclopropyl-containing analogues exhibit higher metabolic stability in vitro and in vivo compared to tert-butyl or linear alkyl groups . This makes the compound a valuable building block for medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds.

Asymmetric Synthesis and Chiral Catalyst Development

The defined (R)-stereochemistry of (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate makes it a suitable substrate or ligand precursor in asymmetric synthesis. Its use as a chiral building block ensures the creation of enantiomerically pure products, which is essential for pharmaceutical applications where the wrong enantiomer can be inactive or toxic .

Development of Protease Inhibitors Targeting SARS-CoV-2 and Related Viruses

The structural features of (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate, particularly the cyclopropyl ring and chiral center, are directly relevant to the design of protease inhibitors. For example, in the synthesis of α-ketoamide inhibitors of the SARS-CoV-2 main protease (Mpro), (R)-2-amino-3-cyclopropylpropanoic acid—the free acid analog of the target compound—was used as a starting material . This precedent demonstrates the utility of this scaffold in developing antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.